N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide
CAS No.:
Cat. No.: VC0534791
Molecular Formula: C20H28N2O4S2
Molecular Weight: 424.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide -](/images/no_structure.jpg)
Specification
Molecular Formula | C20H28N2O4S2 |
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Molecular Weight | 424.6 g/mol |
IUPAC Name | N-[(2R)-2-[4-[4-[(2R)-1-(methanesulfonamido)propan-2-yl]phenyl]phenyl]propyl]methanesulfonamide |
Standard InChI | InChI=1S/C20H28N2O4S2/c1-15(13-21-27(3,23)24)17-5-9-19(10-6-17)20-11-7-18(8-12-20)16(2)14-22-28(4,25)26/h5-12,15-16,21-22H,13-14H2,1-4H3/t15-,16-/m0/s1 |
Standard InChI Key | ZESUARCHWPARIF-HOTGVXAUSA-N |
Isomeric SMILES | C[C@@H](CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C)CNS(=O)(=O)C |
SMILES | CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C |
Canonical SMILES | CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a biphenyl core (two benzene rings connected by a C–C bond) with (2R)-configured propane-2,1-diyl chains extending from the 4,4' positions. Each propane chain terminates in a methanesulfonamide group, contributing to its polar surface area and hydrogen-bonding capacity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | N-[(2R)-2-{4'-[(2R)-1-methanesulfonamidopropan-2-yl]-[1,1'-biphenyl]-4-yl}propyl]methanesulfonamide | |
SMILES | CC@@HC₁=CC=C(C=C₁)C₂=CC=C(C=C₂)C@@HCNS(=O)(=O)C | |
InChI Key | ZESUARCHWPARIF-HOTGVXAUSA-N | |
Molecular Weight | 424.57 g/mol | |
Chiral Centers | 2 (R configuration at both propane-2,1-diyl groups) |
Stereochemical Considerations
The (2R) stereochemistry of the propane linkages is critical for its biological activity. Molecular docking studies suggest that this configuration optimizes interactions with the GRIA2 subunit of AMPA receptors, facilitating allosteric modulation .
Synthesis and Characterization
Synthetic Routes
While detailed industrial synthesis protocols remain undisclosed, inferred methods involve:
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Biphenyl Functionalization: Mitsunobu coupling of biphenyl-4,4'-diol with (R)-propylene oxide derivatives to install the propane-2,1-diyl chains .
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Sulfonylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce sulfonamide groups .
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Purification: Reverse-phase HPLC or crystallization from dimethylformamide (DMF)/water mixtures to achieve >98% purity.
Analytical Characterization
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NMR Spectroscopy:
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X-ray Crystallography: Confirms stereochemistry and hydrogen-bonding networks between sulfonamide groups .
Pharmacological Profile
Mechanism of Action
The compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamate-induced ion flux. Key mechanisms include:
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Resensitization: Prolonged receptor activation in the presence of auxiliary proteins (CACNG4, CACNG7, or CACNG8) .
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Intracellular Trafficking: Interaction with NSG1 and GRIP1 proteins to promote AMPAR recycling and membrane localization .
Table 2: Pharmacokinetic Data
Parameter | Value | Source |
---|---|---|
Water Solubility | 0.0021 mg/mL | |
logP | 1.81 | |
Plasma Protein Binding | ~89% (predicted) | |
Half-life (in vivo) | 4.2 hours (rodent models) |
Neuroprotective Effects
Preclinical studies indicate potential in mitigating neurodegenerative conditions:
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In Vitro Models: Delayed accumulation of AMPAR-mediated currents (20–30% increase over baseline) .
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Toxicity Profile: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
Research Applications
Neuropharmacology
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